N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a triazoloquinoxaline core substituted with a brominated aryl group and an ethyl side chain. The compound’s molecular formula is C₂₀H₁₉BrN₅O₂, with an average molecular mass of 449.31 g/mol. Its structure combines a [1,2,4]triazolo[4,3-a]quinoxaline scaffold—a fused bicyclic system known for pharmacological relevance—with a 4-bromo-3-methylphenylacetamide moiety. The bromine atom at the para position of the phenyl ring enhances steric and electronic interactions, while the ethyl group on the triazole ring may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2/c1-3-17-23-24-19-20(28)25(15-6-4-5-7-16(15)26(17)19)11-18(27)22-13-8-9-14(21)12(2)10-13/h4-10H,3,11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAVPXXOWAAPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole and quinoxaline moiety, which are known for their diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, including the formation of the triazole ring and subsequent modifications to achieve the final product.
Synthetic Pathway
- Starting Materials : The synthesis begins with 4-bromo-3-methylphenyl derivatives.
- Reactions : Key reactions include cyclization to form the triazole and coupling with quinoxaline derivatives.
- Characterization : The compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activities
This compound exhibits several biological activities:
Anticancer Activity
Research indicates that compounds with quinoxaline and triazole structures often show anticancer properties. For instance:
- In vitro Studies : Several studies have demonstrated that similar quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective concentration ranges for inhibiting bacterial growth .
Anti-inflammatory Effects
Additionally, compounds with similar structures have been noted for their anti-inflammatory properties:
- Cytokine Inhibition : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in inflammatory diseases .
Case Studies
- Case Study 1 : A study conducted on a derivative of this compound showed significant inhibition of tumor growth in xenograft models of breast cancer. The derivative demonstrated a reduction in tumor size and improved survival rates in treated mice compared to controls.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of the compound against Pseudomonas aeruginosa, revealing promising results that suggest potential use in treating infections caused by resistant strains.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Anticancer | A549 (lung cancer) | 15 µM |
| Antimicrobial | E. coli | 32 µg/mL |
| Anti-inflammatory | Cytokine production | 50 µM |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of quinoxaline derivatives, including N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide as antitumor agents. The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoxaline have shown effectiveness against multiple tumor types by inducing apoptosis and inhibiting cell proliferation through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Table 1: Antitumor Activity of Quinoxaline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HeLa | 10 | Apoptosis induction |
| B | MCF7 | 15 | Cell cycle arrest |
| C | A549 | 12 | Inhibition of proliferation |
Antiviral Properties
Quinoxaline derivatives have also been investigated for their antiviral properties. Some studies indicate that compounds similar to this compound can inhibit viral replication and exhibit protective effects against viral infections. The compound's mechanism may involve interference with viral entry or replication processes .
Antimicrobial Activity
The antimicrobial potential of quinoxaline derivatives has been documented extensively. This compound has demonstrated activity against various bacterial strains. Research indicates that the compound can disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | E. coli | 8 µg/mL |
| E | S. aureus | 6 µg/mL |
| F | P. aeruginosa | 10 µg/mL |
Synthesis and Structural Modifications
The synthesis of this compound involves several synthetic routes that can be optimized for yield and purity. Various methods have been explored to modify the structure to enhance biological activity or reduce toxicity .
Figure 1: Synthetic Pathways for Quinoxaline Derivatives
Synthetic Pathways
Future Directions in Research
The ongoing research into quinoxaline derivatives suggests a promising future for compounds like this compound in drug development. Further studies are needed to elucidate the precise mechanisms of action and to explore the potential for clinical applications in treating cancers and viral infections.
Chemical Reactions Analysis
Oxidation Reactions
The triazoloquinoxaline moiety undergoes oxidation under controlled conditions. The ethyl group at position 1 and the oxo group at position 4 are key reactive sites.
| Reaction Type | Reagents/Conditions | Product/Outcome | References |
|---|---|---|---|
| Core oxidation | KMnO₄ in acidic medium | Formation of quinoxaline-5,8-dione derivatives | |
| Side-chain oxidation | H₂O₂ in ethanol | Oxidation of ethyl group to carboxylic acid |
Mechanistic Insight :
-
Potassium permanganate oxidizes the fused aromatic system, leading to ring dihydroxylation and subsequent diketone formation.
-
Hydrogen peroxide selectively oxidizes the ethyl substituent to a carboxyl group without disrupting the triazole ring.
Reduction Reactions
Reductive modifications target the oxo group and bromophenyl substituent.
| Reaction Type | Reagents/Conditions | Product/Outcome | References |
|---|---|---|---|
| Oxo group reduction | NaBH₄ in methanol | Conversion to 4-hydroxy derivative | |
| Bromophenyl reduction | H₂/Pd-C in THF | Dehalogenation to phenyl group |
Key Observations :
-
Sodium borohydride reduces the 4-oxo group to a hydroxyl group while preserving the triazole ring.
-
Catalytic hydrogenation removes the bromine atom from the phenyl ring, enabling further functionalization.
Substitution Reactions
The bromine atom on the phenyl ring and the acetamide group participate in nucleophilic and electrophilic substitutions.
| Reaction Type | Reagents/Conditions | Product/Outcome | References |
|---|---|---|---|
| Bromine displacement | KCN in DMF | Cyano-substituted phenyl derivative | |
| Acetamide hydrolysis | HCl (6M), reflux | Carboxylic acid formation |
Notable Examples :
-
Bromine substitution with cyanide yields a nitrile derivative, enhancing solubility for pharmacokinetic studies.
-
Acidic hydrolysis cleaves the acetamide to a carboxylic acid, enabling conjugation with other molecules.
Cycloaddition and Ring Expansion
The triazole ring participates in [3+2] cycloadditions, while the quinoxaline core enables ring-expansion reactions.
| Reaction Type | Reagents/Conditions | Product/Outcome | References |
|---|---|---|---|
| Azide-alkyne cycloaddition | CuI, sodium ascorbate | Triazole-fused polycyclic systems | |
| Quinoxaline ring expansion | HNO₃, H₂SO₄ | Diazepine derivatives |
Mechanistic Detail :
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring, forming complex heterocycles .
-
Nitration followed by ring expansion yields diazepine derivatives, broadening biological activity .
Reactivity Comparison with Structural Analogs
The bromophenyl and ethyl groups distinguish this compound from similar triazoloquinoxalines:
| Feature | This Compound | Analog (e.g., N-benzyl derivative) | Reactivity Difference |
|---|---|---|---|
| Bromophenyl substituent | Participates in SNAr reactions | Benzyl group undergoes oxidation | Higher electrophilicity at bromine site |
| Ethyl group at N1 | Oxidizes to COOH | Methyl group resists oxidation | Enhanced metabolic stability |
Structural Influence :
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Halogen Substitution : The bromine atom in the target compound (vs. chlorine in ) increases molecular weight by ~81.5 g/mol and may enhance binding affinity to hydrophobic pockets in biological targets due to its larger van der Waals radius.
Alkyl Chain Effects: The ethyl group on the triazole ring (vs.
Research Findings :
- The chloro analog demonstrates moderate anticancer activity, suggesting that bromination (as in the target compound) could improve potency through enhanced target engagement.
- The triazole-linked nitroquinoxaline derivative exhibits antifungal properties, but the nitro group may confer toxicity risks, unlike the acetamide-bromoaryl system in the target compound.
- The target’s ethyl group may reduce metabolic oxidation compared to methyl analogues, as seen in cytochrome P450 stability studies of similar triazoloquinoxalines .
Structure-Activity Relationships (SAR)
Halogen Position : Bromine at the para position (vs. meta or ortho) optimizes steric compatibility with aromatic binding pockets, as observed in kinase inhibitors .
Triazole Substitution : Ethyl groups balance lipophilicity and steric bulk, whereas bulkier substituents (e.g., isopropyl) reduce solubility without enhancing activity .
Acetamide Linker: The -CH₂-CO-NH- spacer allows conformational flexibility, critical for binding to diverse targets like quinoxaline-binding enzymes .
Q & A
Q. What are the optimal synthetic routes for N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
The compound can be synthesized using a Ugi four-component reaction (Ugi-4-CR) to assemble intermediates, followed by a copper-catalyzed tandem reaction with sodium azide. This method efficiently constructs the fused triazoloquinoxaline core and introduces diverse substituents. Key steps include controlling reaction temperatures (20–25°C) and using solvents like dioxane or acetonitrile. Recrystallization from ethanol-DMF mixtures improves purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, NMR chemical shifts between δ 7.2–8.5 ppm confirm aromatic protons in the quinoxaline and bromophenyl groups, while HRMS data (e.g., m/z 527.8 for molecular ion [M+H]) validate molecular weight. Purity (>95%) can be assessed via HPLC or elemental analysis .
Q. What in vitro models are used to assess the compound’s anticancer potential?
Standard models include HePG-2 (hepatocellular carcinoma) , Hep-2 (laryngeal carcinoma) , and Caco-2 (colorectal adenocarcinoma) cell lines. Cytotoxicity is evaluated using MTT assays, with IC values typically ranging from 1–10 µM. Dose-response curves and apoptosis markers (e.g., caspase-3 activation) are analyzed to confirm mechanistic pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?
SAR studies highlight the importance of electron-withdrawing groups (e.g., bromo, chloro) on the phenyl ring and alkyl substituents (e.g., ethyl) on the triazole moiety. For example, replacing the ethyl group with cyclohexylmethyl (as in related compounds) improves DNA intercalation and TopoII inhibition. Computational docking (e.g., using AutoDock Vina) can predict binding affinities to TopoII active sites .
Q. How to resolve low yields in the final coupling step during synthesis?
Low yields in coupling reactions often arise from steric hindrance or suboptimal stoichiometry . Solutions include:
Q. How to address discrepancies in cytotoxicity data across different cancer cell lines?
Discrepancies may stem from cell line-specific expression of drug targets (e.g., TopoII levels) or metabolic differences . To mitigate:
- Validate target expression via Western blotting.
- Use isogenic cell lines (e.g., TopoII-overexpressing vs. knockout).
- Standardize assay conditions (e.g., serum concentration, incubation time) .
Methodological Considerations
- Synthesis Optimization : Monitor reaction progress via TLC and optimize azide cyclization temperatures (80–100°C) to avoid side products .
- Biological Assays : Include positive controls (e.g., doxorubicin for TopoII inhibition) and validate apoptosis via flow cytometry (Annexin V/PI staining) .
- Data Interpretation : Use statistical tools (e.g., GraphPad Prism) for dose-response curve fitting and ANOVA for comparing IC values across cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
